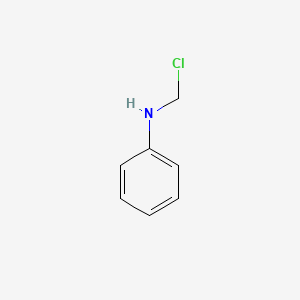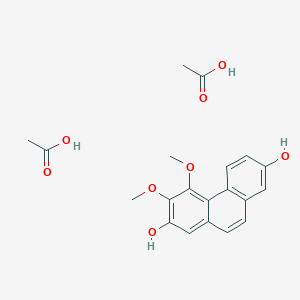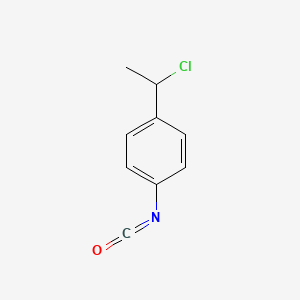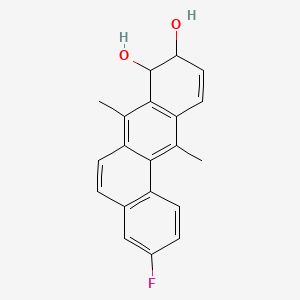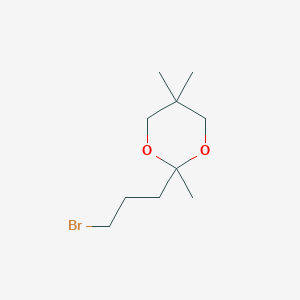
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromopropyl group attached to a dioxane ring, which is further substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality for industrial applications.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dioxanes with various functional groups replacing the bromine atom.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and bromine atoms.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used, leading to different oxidation states or reduced forms of the compound.
科学的研究の応用
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules for studying biological processes. It may serve as a linker or a functional group in bioconjugation reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 2-(3-Bromopropyl)-1,3-dioxolane
- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring. The presence of three methyl groups and a bromopropyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
CAS番号 |
88128-58-9 |
|---|---|
分子式 |
C10H19BrO2 |
分子量 |
251.16 g/mol |
IUPAC名 |
2-(3-bromopropyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H19BrO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 |
InChIキー |
LMXZEIFLUKZZGD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



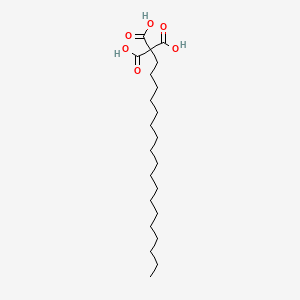
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)



![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
